molecular formula C19H19N7 B2979253 3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-2-carbonitrile CAS No. 2415512-95-5

3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-2-carbonitrile

Cat. No.: B2979253
CAS No.: 2415512-95-5
M. Wt: 345.41
InChI Key: PYERYIBKPYRIJF-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . It is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .

Scientific Research Applications

Synthesis and Molecular Interactions

3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-2-carbonitrile is involved in the synthesis of novel pyridine and fused pyridine derivatives. These derivatives have shown potential in molecular docking screenings towards GlcN-6-P synthase, indicating their significance in biochemical pathways and potential pharmaceutical applications (Flefel et al., 2018).

Antimicrobial and Antioxidant Activity

The synthesized compounds involving this molecule have been found to exhibit antimicrobial and antioxidant activities. This suggests their potential in developing treatments against microbial infections and in combating oxidative stress-related cellular damage (Suresh, Lavanya, & Rao, 2016).

Synthesis of Fused Pyrimidines

The compound also plays a role in the reactions with 2-methylthiopyrimidines to synthesize new fused pyrimidines. Fused pyrimidines are crucial in medicinal chemistry due to their diverse biological activities (El-Reedy, Hussain, Ali, & Abdel-motty, 1989).

Photoreactivity Studies

Photoreactivity studies of triazolopyridinones, a class to which this compound belongs, reveal insights into the formation of photoproducts under specific conditions. This is significant in understanding the behavior of these compounds under light exposure, which can be vital in their application in photochemical processes and drug stability studies (Cermola et al., 2009).

Synthesis of Pyrazolo-Triazolo Pyridines

It has been used in the synthesis of pyrazolo-triazolo pyridines, which have shown effectiveness as anti-diabetic drugs, evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. This demonstrates its potential in the development of new therapeutic agents for diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).

Future Directions

The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising future direction .

Properties

IUPAC Name

3-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7/c20-12-16-17(2-1-9-21-16)25-10-7-14(8-11-25)19-23-22-18-6-5-15(13-3-4-13)24-26(18)19/h1-2,5-6,9,13-14H,3-4,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYERYIBKPYRIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C5=C(N=CC=C5)C#N)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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